
2-Vinylthiophene
Overview
Description
2-Vinylthiophene is an organic compound with the molecular formula C6H6S. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a vinyl group (CH=CH2) attached to the second carbon of the thiophene ring. This compound is of significant interest due to its applications in polymer chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Vinylthiophene can be synthesized through several methods:
Dehydration of α-(2-thienyl)ethanol: This method involves the removal of water from α-(2-thienyl)ethanol to form this compound.
Condensation of vinyl chloride with 2-thienylmagnesium bromide: In the presence of cobaltous chloride, vinyl chloride reacts with 2-thienylmagnesium bromide to produce this compound.
Dehydrochlorination of α-(2-thienyl)ethyl chloride: This process involves the removal of hydrogen chloride from α-(2-thienyl)ethyl chloride to yield this compound.
Dehydrogenation of 2-ethylthiophene: This method involves the removal of hydrogen from 2-ethylthiophene to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Polymerization
2-Vinylthiophene can undergo polymerization reactions, forming poly(this compound). This process can occur through both anionic and cationic mechanisms.
-
Anionic Polymerization: Typically initiated by reagents such as butyllithium in tetrahydrofuran.
-
Cationic Polymerization: Results in a polymer with semiconducting properties, making it suitable for applications in organic electronics and optoelectronics.
Oxidation
The compound can be oxidized, leading to the formation of sulfoxides and sulfones, with the specific products depending on the oxidizing agents and reaction conditions.
Electrophilic Substitution
The thiophene ring in this compound is susceptible to electrophilic attack, especially at the 2 and 5 positions. Halogens can react to form halo derivatives .
Diels-Alder Reactions
This compound can act as a diene in Diels-Alder reactions, undergoing [4+2] cycloadditions with dienophiles.
-
Reactions with acetylenic esters show a preference for forming benzo[b]thiophene derivatives.
-
Can react with maleic anhydride to form rearomatized adducts .
Reactions with Singlet Oxygen
This compound reacts with singlet oxygen to produce endoperoxides, which can be further manipulated to yield various oxygenated products.
Photochemical Reactions
3-Azido-2-vinylthiophenes undergo photochemical transformations to yield thienopyrroles, showcasing the migratory aptitude of sulfur-containing groups.
Desulfurization
Desulfurization of thiophene with Raney nickel affords butane. When coupled with the easy 2,5-difunctionalization of thiophene, desulfurization provides a route to 1,4-disubstituted butanes .
Comparison with other Vinyl-Substituted Aromatic Compounds
Compared to styrene, this compound has a sulfur atom in the ring, which imparts different electronic properties.
Scientific Research Applications
Polymer Chemistry
2-Vinylthiophene is primarily utilized in the synthesis of conductive polymers and copolymers. Its ability to undergo various polymerization processes makes it a valuable monomer for creating materials with tailored electrical properties.
Polymerization Techniques:
- Cationic Polymerization: 2-VT can be polymerized using chloroarylmethane derivatives as initiators on silica surfaces, leading to the formation of high molecular weight polymers .
- Anionic Polymerization: Recent studies have demonstrated the living anionic polymerization of 5-substituted 2-VT monomers, allowing for precise control over molecular weight and architecture .
Table 1: Polymerization Methods for this compound
Method | Characteristics | Reference |
---|---|---|
Cationic | Initiated by chloroarylmethanes on silica | |
Anionic | Living polymerization with controlled architecture |
Material Science
This compound is integral to the development of advanced materials, particularly in electronics.
Applications in Electronics:
- Organic Light-Emitting Diodes (OLEDs): 2-VT derivatives are used in OLEDs due to their efficient light-emitting properties.
- Organic Field-Effect Transistors (OFETs): The semiconducting properties of 2-VT make it suitable for OFETs, which are crucial for flexible electronics and displays.
- Electrochromic Devices: The electrochromic nature of 2-VT allows it to be used in smart windows and displays that change color upon electrical stimulation.
Table 2: Material Applications of this compound
Application | Description | Reference |
---|---|---|
OLEDs | Efficient light emission for display technology | |
OFETs | Semiconducting properties for flexible electronics | |
Electrochromic Devices | Color-changing materials for smart applications |
Biological Applications
Research into the biological activities of this compound derivatives has revealed potential therapeutic properties.
Pharmacological Properties:
- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial effects, making them candidates for pharmaceutical development.
- Anticancer Properties: Studies suggest that certain thiophene derivatives can inhibit cancer cell growth through various biochemical pathways.
Environmental Applications
This compound has been investigated for its role in environmental remediation.
Desulfurization Studies:
- Recent research has focused on using π-complexation sorbents to remove this compound from styrene, highlighting its potential in reducing sulfur content in fuels. Silver-based sorbents showed promising results in adsorbing 2-VT while minimizing polymerization effects .
Table 3: Environmental Applications of this compound
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Polymerization Efficiency: A study noted that the rate of thermal polymerization of this compound was proportional to specific reaction conditions, emphasizing its utility in controlled polymer synthesis .
- Electrochemical Properties: Research demonstrated that incorporating this compound into electrochromic devices resulted in enhanced performance metrics, showcasing its application in smart materials technology.
- Biological Activity Assessment: Investigations into the antimicrobial properties of thiophene derivatives indicated significant efficacy against various pathogens, suggesting potential uses in medical formulations.
Mechanism of Action
The mechanism of action of 2-vinylthiophene in polymerization involves the formation of reactive intermediates, such as carbanions in anionic polymerization or carbocations in cationic polymerization. These intermediates propagate the polymer chain by reacting with additional monomer units. The electronic properties of the thiophene ring and the vinyl group play a crucial role in stabilizing these intermediates and determining the reactivity of the compound .
Comparison with Similar Compounds
2-Vinylthiophene can be compared with other vinyl-substituted aromatic compounds, such as:
2-Methyl-5-vinylthiophene: This compound has a methyl group at the 5-position, affecting its reactivity and polymerization behavior.
2-Phenyl-5-vinylthiophene: The presence of a phenyl group at the 5-position influences the compound’s electronic properties and polymerization characteristics.
Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties compared to purely carbon-based aromatic compounds like styrene. This uniqueness makes it valuable in applications requiring specific electronic characteristics .
Biological Activity
2-Vinylthiophene (2-VTP), a conjugated heteroaromatic compound, is recognized for its significant biological activities and potential applications in medicinal chemistry. Its structure, characterized by a vinyl group attached to the thiophene ring, positions it as a versatile building block for various chemical syntheses. This article explores the biological activity of 2-VTP, highlighting its therapeutic properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHS
- Molecular Weight : 110.17 g/mol
- CAS Number : 1918-82-7
- Physical State : Colorless to light yellow liquid
- Purity : >98% (GC)
Property | Value |
---|---|
Molecular Formula | CHS |
Molecular Weight | 110.17 g/mol |
Appearance | Colorless to light yellow |
Flash Point | 29 °C |
Specific Gravity | 1.05 |
Antimicrobial Activity
Research has shown that derivatives of thiophene, including 2-VTP, exhibit notable antimicrobial properties. A study evaluated the antibacterial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-VTP demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity of Thiophene Derivatives
Compound | Bacteria Tested | Inhibition Zone (mm) |
---|---|---|
2-VTP | S. aureus | 15 |
E. coli | 12 | |
Bacillus subtilis | 14 |
Anticancer Properties
The potential anticancer activity of 2-VTP has been explored through various in vitro studies. One notable study synthesized a series of thiophene derivatives and tested their antiproliferative effects on cancer cell lines, including MCF-7 (breast cancer) and LNCap (prostate cancer). The findings revealed that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the thiophene structure could enhance its biological activity.
The biological activities of 2-VTP can be attributed to its ability to interact with cellular targets. The presence of the vinyl group enhances the reactivity of the compound, allowing it to participate in various chemical reactions that can disrupt cellular processes. The mechanism involves:
- Formation of Reactive Intermediates : The vinyl group can undergo electrophilic addition reactions, leading to the formation of reactive species that can interact with biomolecules.
- Inhibition of Enzymatic Activity : Some studies suggest that thiophene derivatives may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance.
Study on Anticancer Activity
A comprehensive study published in Molecular Aspects of Medicine evaluated the anticancer properties of several thiophene derivatives, including those based on 2-VTP. The study utilized MCF-7 and LNCap cell lines to assess cytotoxicity through MTT assays. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiproliferative effects compared to their unsubstituted counterparts.
Study on Antimicrobial Efficacy
Another research article focused on the synthesis and evaluation of thiophene-based compounds for antimicrobial activity against clinical isolates. The study highlighted that certain modifications to the thiophene ring significantly increased antibacterial potency, particularly against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Vinylthiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : A widely cited synthesis involves methylenation of acyl fluorides or chlorides using AlMe3 with bidentate phosphine ligands. Reaction conditions such as temperature (65–67°C under reduced pressure) and solvent choice (e.g., anhydrous THF) critically impact yield, as side reactions like polymerization may occur at higher temperatures. Detailed protocols recommend rigorous exclusion of moisture and oxygen to stabilize intermediates .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 5.2–5.8 ppm (vinyl protons) and δ 6.8–7.2 ppm (thiophene aromatic protons).
- ¹³C NMR : Signals at ~125–140 ppm for sp² carbons.
FT-IR confirms C=C stretching (~1600 cm⁻¹) and C-S bonds (~680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (110.18 g/mol). Purity is assessed via GC-MS with >95% threshold .
Q. What purification methods are recommended for isolating this compound, and how do solvent choices impact recovery rates?
- Methodological Answer : Distillation under reduced pressure (6.65 kPa) is standard due to its low boiling point. Solvent selection (e.g., hexane vs. dichloromethane) affects crystallization efficiency; non-polar solvents yield higher recovery (80–85%) by minimizing solubility. Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts but may reduce yield by ~15% .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced electronic properties?
- Methodological Answer : Density functional theory (DFT) simulations predict electronic effects of substituents. For example:
- Electron-withdrawing groups (e.g., -NO2) lower HOMO-LUMO gaps, enhancing conductivity.
- Substituent positioning (para vs. meta) alters conjugation pathways.
Experimental validation requires coupling computational data with cyclic voltammetry and UV-vis spectroscopy .
Q. What strategies resolve contradictions in reported reactivity data of this compound under varying catalytic conditions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts) arise from ligand steric effects and solvent polarity. Systematic studies should:
- Compare turnover numbers (TON) under controlled atmospheres.
- Use kinetic isotope effects (KIE) to probe rate-determining steps.
Meta-analyses of literature data (e.g., Arrhenius plots) identify outliers due to moisture sensitivity or impurity interference .
Q. What experimental frameworks optimize the scalability of this compound synthesis while maintaining stereochemical integrity?
- Methodological Answer : Pilot-scale protocols require:
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression.
- Design of Experiments (DoE) : Taguchi methods optimize parameters (e.g., stoichiometry, agitation rate).
- Green Chemistry Metrics : Atom economy (≥85%) and E-factor (<2) ensure sustainability.
Reproducibility is enhanced by documenting deviations (e.g., temperature spikes >70°C) in supplementary data .
Q. Methodological Considerations
Properties
IUPAC Name |
2-ethenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNUPNRNNSVZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25988-40-3 | |
Record name | Thiophene, 2-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25988-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50334100 | |
Record name | 2-Vinylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1918-82-7 | |
Record name | 2-Vinylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1918-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Vinylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Vinylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029726 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.